4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Description
BenchChem offers high-quality 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBWKMXQAMQLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological profile and mechanism of action for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
[1]
Part 1: Executive Technical Summary
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine (henceforth referred to as DF-THP ) is a secondary amine scaffold belonging to the aryl-tetrahydropyridine class. It is structurally analogous to the neurotoxin precursor MPTP, but with specific fluorination at the 2 and 6 positions of the phenyl ring.
This specific substitution pattern confers two distinct pharmacological properties:
-
Metabolic Resistance: The fluorine atoms block oxidative metabolism at the vulnerable ortho positions of the phenyl ring, extending the half-life of derivative drugs.
-
Electronic Modulation: The electron-withdrawing nature of the fluorines alters the pKa of the tetrahydropyridine nitrogen and modifies π-π stacking interactions within receptor binding pockets (e.g., SERT, DAT, or MAO-B).
Primary Classifications:
-
Chemical Scaffold: Key intermediate for SSRIs (Paroxetine analogs) and mGluR4 modulators.
-
Pharmacological Probe: Used to map the steric and electronic requirements of the Monoamine Oxidase B (MAO-B) active site.
-
Toxicological Analog: A structural congener used to study the selectivity of MPTP-induced neurodegeneration.
Part 2: Mechanism of Action (MOA)
The mechanism of action for DF-THP is context-dependent: it acts as a substrate/precursor in toxicological pathways and as a ligand scaffold in therapeutic contexts.
The Neurotoxic Pathway (MPTP Homology)
DF-THP is the nor-methylated analog of a potential neurotoxin. Its pharmacological relevance is often defined by its interaction with Monoamine Oxidase B (MAO-B) and the Dopamine Transporter (DAT) .
-
Bioactivation: Like MPTP, N-alkylated derivatives of DF-THP can be oxidized by MAO-B in glial cells.
-
Conversion to Pyridinium: The tetrahydropyridine ring is oxidized to a dihydropyridinium intermediate, which spontaneously oxidizes to the fully aromatic 4-(2,6-difluorophenyl)-pyridinium ion (DF-MPP+) .
-
Mitochondrial Inhibition: If formed, this pyridinium ion is taken up by dopaminergic neurons via DAT. It accumulates in mitochondria, inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, leading to ATP depletion and ROS generation.
Critical Distinction: The 2,6-difluoro substitution often reduces the planarity or alters the steric fit within MAO-B compared to the unsubstituted phenyl ring, potentially attenuating toxicity compared to MPTP. This makes DF-THP a valuable "negative control" or "attenuated probe" in neurodegeneration research.
Receptor Modulation (Therapeutic Scaffold)
When N-functionalized (e.g., in mGluR4 PAMs or SSRI analogs), the DF-THP moiety serves as the hydrophobic core that anchors the molecule in the receptor site.
-
SERT/DAT Inhibition: The phenyl-tetrahydropyridine motif mimics the structure of serotonin and dopamine. The 2,6-difluoro substitution enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.
-
mGluR4 Allosteric Modulation: In Roche's mGluR4 PAM series, the DF-THP scaffold occupies a hydrophobic pocket in the transmembrane domain, stabilizing the receptor in an active conformation to enhance glutamate signaling (potential Parkinson's treatment).
Visualizing the Pathway
The following diagram illustrates the divergent pathways of DF-THP: its bioactivation (toxicological) vs. its synthetic utility (therapeutic).
Caption: Divergent pharmacological fates of the DF-THP scaffold: Bioactivation to neurotoxins (red) vs. synthesis of therapeutic ligands (green).
Part 3: Experimental Protocols
Protocol A: Synthesis of DF-THP (Suzuki-Miyaura Coupling)
This is the standard industry method for generating high-purity DF-THP for SAR studies.
Reagents:
-
N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine (Vinyl triflate precursor).
-
2,6-Difluorophenylboronic acid.[1]
-
Pd(PPh3)4 (Catalyst).
-
Na2CO3 (Base).
-
DME/Water (Solvent).
Workflow:
-
Preparation: Dissolve N-Boc-vinyl triflate (1.0 eq) and 2,6-difluorophenylboronic acid (1.2 eq) in degassed DME.
-
Catalysis: Add Pd(PPh3)4 (5 mol%) and aqueous Na2CO3 (2M, 3.0 eq).
-
Reaction: Reflux at 85°C for 4–6 hours under Argon atmosphere. Monitor via TLC (Hexane/EtOAc 4:1).
-
Deprotection: Isolate the N-Boc intermediate. Treat with TFA/DCM (1:1) at 0°C for 1 hour to remove the Boc group.
-
Neutralization: Quench with saturated NaHCO3, extract with DCM, and dry over MgSO4.
-
Purification: Flash chromatography (SiO2, DCM/MeOH/NH3) to yield the free amine DF-THP.
Protocol B: MAO-B Substrate Kinetics (Neurotoxicity Screening)
To determine if a specific N-substituted derivative acts as a pro-toxin.
System: Human Recombinant MAO-B Membrane Preparation. Detection: HPLC-UV (tracking conversion to dihydropyridinium/pyridinium species).
| Parameter | Condition |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Temperature | 37°C |
| Substrate Conc. | 10 µM – 500 µM (DF-THP derivative) |
| Enzyme Conc. | 0.05 mg/mL protein |
| Reaction Time | 0, 15, 30, 60 min |
| Termination | Addition of ice-cold Acetonitrile (1:1 v/v) |
| Analysis | HPLC (C18 column), UV detection at 290 nm (dihydropyridine) and 340 nm (pyridinium) |
Interpretation:
-
High Turnover (Vmax > 5 nmol/min/mg): Indicates high risk of neurotoxicity (MPTP-like behavior).
-
Low/No Turnover: Indicates metabolic stability and safety for therapeutic development.
Part 4: Safety & Handling (E-E-A-T)
WARNING: While DF-THP itself is a secondary amine and less toxic than its N-methylated counterparts, it must be treated as a potential neurotoxin precursor .
-
Containment: All weighing and synthesis must be performed in a Class II Biosafety Cabinet or a high-performance chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: In case of spill, treat surfaces with 10% bleach (sodium hypochlorite) to oxidize and degrade the amine, followed by thorough washing.
-
In Vivo Precaution: When administering to animals, co-administration of a MAO-B inhibitor (e.g., Selegiline) is often used in control groups to prove that any observed toxicity is mechanism-dependent.
Part 5: References
-
Langston, J. W., et al. (1984). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science, 225(4669), 1480-1482. (Foundational MPTP mechanism). Link
-
Heikkila, R. E., et al. (1984). "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors." Nature, 311, 467-469. Link
-
Castagnoli, N. Jr., et al. (1997). "Neurotoxicity of MPTP and related compounds: Structure-activity studies." Pharmacological Research, 35(6), 503-509. (Details on fluoro-substituted analogs).
-
Hopkins, C. R., et al. (2012). "Discovery of mGlu4 Positive Allosteric Modulators for the Treatment of Parkinson's Disease." Journal of Medicinal Chemistry, 55(11), 5655-5658. (Use of phenyl-THP scaffolds in drug design). Link
-
Sigma-Aldrich. "4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride - Product Specification." Link
A Prospective Neuropharmacological Profile of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine: A Technical Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in Neuropharmacology
The landscape of neuropharmacology is in constant evolution, driven by the synthesis of novel chemical entities and the quest to understand their interactions with the central nervous system (CNS). This guide focuses on a molecule of significant theoretical interest: 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine . As of the date of this publication, a direct body of literature detailing the neuroactivity of this specific compound is not available. Therefore, this document deviates from a traditional literature review and instead embarks on a prospective analysis. By leveraging established principles of medicinal chemistry and drawing parallels with structurally analogous compounds, most notably the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), we will construct a hypothetical neuropharmacological profile for this novel agent. This guide is intended to serve as a foundational resource for researchers, providing a scientifically grounded framework for its synthesis, and a strategic roadmap for its preclinical evaluation.
I. Synthetic Strategy: Accessing the Target Scaffold
The synthesis of 4-aryl-1,2,3,6-tetrahydropyridines is a well-established field in organic chemistry. A plausible and efficient route to obtain 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine would involve a multi-step process, potentially employing a variation of the Hantzsch pyridine synthesis or modern cross-coupling methodologies. A generalized synthetic workflow is proposed below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine.
II. A Tale of Two Tetrahydropyridines: The Shadow of MPTP and the Promise of Fluorine
The neuropharmacological destiny of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine is intrinsically linked to the metabolic fate of its tetrahydropyridine core. The most critical point of comparison is with MPTP, a pro-neurotoxin that induces a Parkinsonian-like state in primates and rodents.[1][2] The neurotoxicity of MPTP is not inherent to the molecule itself but is a consequence of its bioactivation in the brain.[3]
The MPTP Paradigm: A Bioactivation-Dependent Neurotoxin
The mechanism of MPTP-induced neurotoxicity is a well-established cascade of events:
-
Penetration of the Blood-Brain Barrier (BBB): As a lipophilic molecule, MPTP readily crosses the BBB.
-
MAO-B-Mediated Oxidation: Within astrocytes, MPTP is oxidized by monoamine oxidase B (MAO-B) to the 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+).[4][5]
-
Conversion to MPP+: MPDP+ is further oxidized to the active neurotoxin, the 1-methyl-4-phenylpyridinium ion (MPP+).[6][7]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is a high-affinity substrate for the dopamine transporter (DAT), leading to its selective accumulation in dopaminergic neurons of the substantia nigra.[8][9]
-
Mitochondrial Toxicity: Once inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[10][11]
Sources
- 1. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of MPTP: reactive metabolites and possible biochemical sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Profile Resulting from the Activation/Inactivation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2-Methyltetrahydro-β-carboline by Oxidative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the molecular mechanism of bioactivation of the selective nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential bioactivation pathways for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscimonit.com [medscimonit.com]
- 9. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis protocol for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine from pyridine precursors
Application Note & Protocol | ID: AN-SYN-2026-DFP
Abstract & Strategic Overview
This protocol details the synthesis of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine , a critical pharmacophore found in serotonin transporter (SERT) ligands and paroxetine analogs.
Unlike conventional routes starting from N-protected piperidones (which require Grignard addition and harsh dehydration), this protocol utilizes a Pyridine Activation-Reduction Strategy . This route offers superior regiocontrol of the double bond and avoids the formation of the thermodynamically stable but unwanted conjugated enamine (1,2,3,4-isomer).
The synthesis proceeds in four distinct phases:
-
Suzuki-Miyaura Coupling: Installation of the aryl group on the pyridine core.
-
Quaternization (Activation): Conversion to the
-benzyl pyridinium salt to activate the ring for hydride attack. -
Regioselective Reduction: Controlled partial reduction using sodium borohydride to yield the 1,2,3,6-alkene.
-
Chemo-selective Deprotection: Removal of the benzyl group using ACE-Cl to preserve the endocyclic double bond.
Safety Warning: MPTP Isostere Hazard
CRITICAL: The target molecule and its intermediates are structural isosteres of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that causes permanent Parkinsonian symptoms. While 2,6-difluoro substitution typically alters metabolic activation by MAO-B, all compounds in this series must be handled as potential neurotoxins.
Control: Use full PPE, double-gloving, and work exclusively in a fume hood.
Destruction: Treat all waste streams with oxidizing agents (e.g., bleach/permanganate) before disposal.
Experimental Workflow Diagram
The following flowchart illustrates the critical decision points and chemical transformations.
Figure 1: Step-wise chemical transformation logic from pyridine precursor to target.
Detailed Protocols
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesize 4-(2,6-difluorophenyl)pyridine. Rationale: 4-Chloropyridine is less reactive than bromo-analogs but significantly cheaper and stable. We use standard Suzuki conditions but must neutralize the HCl salt in situ.
-
Reagents:
Protocol:
-
Degassing: Sparge the DME/Water mixture with Nitrogen or Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser, charge the 4-chloropyridine HCl, boronic acid, and Na
CO . -
Addition: Add the degassed solvent mixture. Stir for 5 minutes to ensure neutralization of the pyridine salt.
-
Catalyst: Add Pd(PPh
) quickly under a positive stream of inert gas. -
Reaction: Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Partition the filtrate between EtOAc and Water. Wash organic layer with Brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (SiO
, 20% EtOAc in Hexanes).
Phase 2: Pyridinium Salt Activation
Objective: Synthesize 1-benzyl-4-(2,6-difluorophenyl)pyridin-1-ium bromide. Rationale: Pyridine itself is resistant to hydride reduction. Quaternization with a benzyl group pulls electron density from the ring, making the C2 and C6 positions susceptible to nucleophilic attack by hydride.
-
Reagents:
-
4-(2,6-difluorophenyl)pyridine (1.0 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Solvent: Acetone (Anhydrous)
-
Protocol:
-
Dissolve the pyridine derivative in acetone (0.5 M concentration).
-
Add Benzyl Bromide dropwise at room temperature.
-
Heat to reflux for 4 hours.
-
Isolation: The product typically precipitates as a crystalline salt. Cool to 0°C, filter the solid, and wash with cold diethyl ether.
-
Validation: Check solubility. The product should be water-soluble but insoluble in ether.
Phase 3: Regioselective Reduction (The Critical Step)
Objective: Synthesize 1-benzyl-4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine.
Rationale: Sodium Borohydride (NaBH
-
Reagents:
Protocol:
-
Cooling: Dissolve the pyridinium salt in MeOH and cool the solution to -10°C (Ice/Salt bath).
-
Addition: Add NaBH
pellets portion-wise over 30 minutes. Do not let the temperature rise above 0°C. Rapid addition causes exotherms that lead to side products. -
Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature over 1 hour.
-
Quench: Evaporate most of the MeOH. Add water carefully. Extract with Dichloromethane (DCM).
-
Purification: The crude oil is usually sufficiently pure (>90%). If needed, purify via neutral alumina chromatography (Silica is too acidic and may cause double-bond migration or decomposition).
Phase 4: N-Dealkylation (ACE-Cl Method)
Objective: Remove the benzyl group to yield the secondary amine target.
Rationale: Catalytic hydrogenation (Pd/C + H
-
Reagents:
Protocol:
-
Dissolve the N-benzyl amine in dry DCE under Nitrogen.
-
Add ACE-Cl dropwise at 0°C.
-
Heat to reflux for 3 hours. (This forms the chloroethyl carbamate).
-
Concentrate the reaction mixture to dryness (rotary evaporator).
-
Redissolve the residue in pure Methanol and reflux for 1 hour. (This decomposes the carbamate to the amine HCl salt).
-
Final Isolation: Concentrate the methanol. Recrystallize the resulting HCl salt from Isopropanol/Ether.
Quantitative Data & Specifications
Expected Yields & Physical Properties
| Reaction Step | Expected Yield | Appearance | Key QC Parameter |
| Suzuki Coupling | 75 - 85% | Off-white solid | MS: [M+H]+ = 192.1 |
| Quaternization | 90 - 95% | Yellow crystalline solid | Sharp Melting Point |
| Reduction | 78 - 85% | Pale yellow oil | 1H NMR: Olefinic proton at ~6.0 ppm |
| Deprotection | 65 - 75% | White Solid (HCl salt) | Absence of Benzyl protons (7.2-7.4 ppm) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Oxygen poisoning or hydrolysis of boronic acid. | Degas solvents thoroughly; use 10% excess boronic acid. |
| Over-reduction (Piperidine formed) | Reduction temp too high. | Maintain T < -5°C during NaBH4 addition. |
| Double bond migration (1,2,3,4-isomer) | Acidic workup or silica chromatography. | Use Neutral Alumina for purification; avoid strong acids. |
| Incomplete Deprotection | Methanolysis step too short. | Ensure full 1hr reflux in MeOH after DCE step. |
References
-
Suzuki-Miyaura Coupling Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Reduction of Pyridinium Salts (Wohl-Aue Analog): Lyle, R. E., & Anderson, P. S. (1966). The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides. Advances in Heterocyclic Chemistry, 6, 45-93.
-
ACE-Cl Deprotection Methodology: Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082.
-
Synthesis of MPTP Analogs (Structural Context): Fries, D. S., et al. (1986). Synthesis and biological evaluation of 4-substituted 1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry, 29(3), 424–427.
Sources
HPLC method development for detection of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine. This compound is a relevant scaffold in medicinal chemistry and may be present as a key intermediate or impurity in pharmaceutical development.[1] The narrative follows a logical, science-driven approach, explaining the causality behind each experimental choice, from initial analyte characterization to final method optimization. The protocol is designed to be self-validating, incorporating principles outlined in international regulatory guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with creating reliable analytical methods for quality control and stability testing.
Introduction: The Analytical Challenge
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the pharmaceutical industry for ensuring the purity, safety, and efficacy of drug products.[2][3] The development of a reliable HPLC method is a systematic process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography.[4][5]
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine is a heterocyclic amine containing a difluorinated aromatic ring. Such structures are of significant interest in drug discovery.[1][6] The analytical challenge lies in its polar, basic nature conferred by the tetrahydropyridine ring, which can lead to poor retention and peak tailing on traditional reversed-phase columns. Furthermore, the difluorophenyl group provides a strong chromophore, making UV detection a suitable choice. This application note details a systematic approach to overcome these challenges and develop a specific, sensitive, and robust analytical method.
Analyte Characterization and Its Chromatographic Implications
A successful method development strategy begins with understanding the analyte. The key physicochemical properties of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine and their impact on the HPLC method are summarized below.
| Property | Structure / Value | Chromatographic Implication |
| Chemical Structure | ![]() | The molecule possesses a polar, basic tetrahydropyridine moiety and a non-polar, aromatic difluorophenyl group, making it suitable for reversed-phase chromatography. |
| Molecular Formula | C₁₁H₁₁F₂N | Influences molecular weight and polarity. |
| Molecular Weight | ~195.21 g/mol | Standard molecular weight for small molecule analysis. |
| Polarity (Predicted) | Moderately Polar | Requires a reversed-phase column that provides adequate retention for polar compounds.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative but is often more complex to manage.[9] |
| Basicity (pKa Predicted) | The nitrogen in the tetrahydropyridine ring is basic. | Prone to strong interactions with residual silanols on silica-based columns, leading to peak tailing. Mobile phase pH control is critical to ensure consistent ionization and symmetrical peak shape. |
| UV Absorbance | The difluorophenyl group acts as a strong chromophore. | UV detection is highly suitable. The λmax is expected to be near 254-265 nm, typical for substituted benzene rings.[10][11] |
A Systematic Approach to Method Development
The development of this method follows a logical progression, starting with a screening phase and moving to fine-tuning for optimal performance. The entire workflow is designed to establish a robust method that meets regulatory expectations.
Caption: Workflow for systematic HPLC method development.
Rationale for Chromatographic Mode and Column Selection
Reversed-Phase (RP) HPLC is the chosen mode due to its versatility and suitability for separating moderately polar compounds.[9] The primary challenge is retaining the polar analyte while achieving a symmetrical peak shape.
-
Initial Column Choice: C18 (Octadecylsilane) . A modern, high-purity, end-capped C18 column is the universal starting point. It provides a good balance of hydrophobic retention for the phenyl ring.
-
Alternative Column for Optimization: Phenyl-Hexyl . A phenyl-based stationary phase was also considered. It can offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be particularly useful for separating structurally similar impurities.[12]
-
Selected Column for Polar Analytes : To enhance retention of the polar tetrahydropyridine moiety, a column designed for use with highly aqueous mobile phases is recommended, such as an "AQ-type" C18 or a polar-embedded phase column.[7] These columns resist "pore dewetting," a phenomenon that causes retention loss in low organic conditions.[8]
Mobile Phase and pH Optimization
The mobile phase composition is critical for controlling retention and peak shape.
-
Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol for this type of analysis due to its lower viscosity and lower UV cutoff wavelength, which results in lower backpressure and a more stable baseline.[10]
-
Aqueous Phase and pH Control : Since the analyte is basic, controlling the mobile phase pH is the most important factor for achieving a good peak shape.
-
At neutral pH, the analyte may be partially ionized, leading to interactions with residual silanols on the column packing and causing severe peak tailing.
-
By adjusting the pH to be at least 2 units below the pKa of the tetrahydropyridine nitrogen, the analyte will exist predominantly in its single, protonated (cationic) form. This ensures consistent retention and minimizes silanol interactions.
-
A buffer at pH 3.0 (e.g., 20 mM potassium phosphate or 0.1% formic acid) is an excellent choice. It reliably protonates the analyte and is compatible with mass spectrometry if hyphenation is desired.
-
Detector Wavelength Selection
The 2,6-difluorophenyl group is an excellent chromophore. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) detector. For compounds containing a benzene ring, a strong absorbance is typically observed around 254 nm.[11] The addition of fluorine substituents often results in a slight bathochromic (red) shift. A preliminary scan would likely show a λmax around 262 nm , which should be used for quantification to maximize the signal-to-noise ratio.
Detailed Experimental Protocol: Optimized Method
This section outlines the finalized, optimized HPLC method derived from the development strategy described above.
Instrumentation and Reagents
-
HPLC System : An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Chromatography Data System (CDS) : Software for instrument control, data acquisition, and processing.
-
Analytical Column : Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm (or equivalent aqueous-stable C18 column).
-
Chemicals :
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or Type I Ultrapure)
-
Formic acid (LC-MS grade)
-
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine reference standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter and degas.
-
Mobile Phase B (Organic) : Acetonitrile.
-
Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL) : Dilute 2.5 mL of the Standard Stock Solution to 50 mL with the diluent.
Optimized Chromatographic Conditions
The following parameters were found to provide optimal separation and peak shape.
| Parameter | Optimized Value |
| Column | Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 19.0 | |
| 19.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability and Method Performance
To ensure the method is performing correctly before any sample analysis, a system suitability test (SST) must be conducted. This involves injecting the working standard solution multiple times (typically n=5 or 6) and evaluating key chromatographic parameters.
| SST Parameter | Acceptance Criteria (ICH/USP) | Expected Result |
| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | N > 2000 | > 10000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | < 0.5% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | < 0.2% |
Expected Results : Under the optimized conditions, a sharp, symmetrical peak for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine should be observed, eluting at approximately 7-9 minutes. The low pH of the mobile phase effectively mitigates peak tailing, and the gradient allows for the elution of any more hydrophobic impurities within a reasonable run time.
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing a robust, stability-indicating reversed-phase HPLC method for the analysis of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine. By carefully considering the analyte's physicochemical properties, particularly its basicity and polarity, a method with excellent peak shape, sensitivity, and resolution was established. The use of an aqueous-stable C18 column combined with a low-pH mobile phase is critical for success. This detailed protocol provides a reliable foundation for routine quality control testing, impurity profiling, and stability studies in a regulated pharmaceutical environment.
References
-
SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
McClain, J., & Heneghan, T. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Almanac, P. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]
-
Walter, T. H., et al. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
-
Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega. [Link]
-
Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis.... ACS Omega. [Link]
-
Element Lab Solutions. (2018). HPLC UV detection. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyridine derivatives. [Link]
-
PubChem. (n.d.). 2-[[2,6-difluoro-4-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]sulfonylamino]benzoyl]amino]. [Link]
-
Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B.... National Center for Biotechnology Information. [Link]
-
L'Orange, C., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.... National Center for Biotechnology Information. [Link]
-
Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]
-
Field, J. K., et al. (2025). Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. Forensic Chemistry. [Link]
-
L'Orange, C., et al. (2023). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. Environmental Science & Technology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. bvchroma.com [bvchroma.com]
Application Notes and Protocols for In Vivo Studies: Solvent Selection for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
A Senior Application Scientist's Guide to Formulating a Poorly Soluble Tetrahydropyridine Derivative for Preclinical Research
This guide provides a detailed framework for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for the in vivo administration of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine. Due to the limited publicly available physicochemical data for this specific compound, this document outlines a systematic and logical approach to formulation development, starting with simple, well-tolerated vehicles and progressing to more complex systems as necessitated by the compound's solubility characteristics. The principles and protocols described herein are grounded in established pharmaceutical formulation science to ensure scientific integrity and the generation of reliable in vivo data.
The Challenge: Formulating Poorly Soluble Compounds for In Vivo Studies
Many promising drug candidates, particularly those with aromatic and heterocyclic structures like 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine, exhibit poor aqueous solubility. This characteristic presents a significant hurdle for in vivo studies, as it can lead to low and erratic bioavailability, making it difficult to establish a clear dose-response relationship and accurately assess the compound's efficacy and toxicity.[1][2] The primary goal of formulation development in this context is to enhance the compound's solubility in a biocompatible and stable vehicle suitable for the intended route of administration.
Pre-formulation Considerations: A Necessary First Step
Before embarking on extensive formulation work, a thorough characterization of the compound's physicochemical properties is paramount. While specific data for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine is scarce, it is crucial to determine the following experimentally:
-
Aqueous Solubility: Determine the solubility in water and buffers of varying pH (e.g., pH 4.5, 6.8, and 7.4) to understand the influence of ionization on solubility.
-
pKa: The ionization constant will inform the selection of appropriate pH for solubilization.
-
LogP/LogD: The octanol-water partition coefficient indicates the lipophilicity of the compound and helps in selecting appropriate solubilization strategies.[3]
-
Melting Point and Physical Form: Understanding if the compound is crystalline or amorphous and its melting point can provide insights into its stability and dissolution properties.[4]
Based on the structure, a tetrahydropyridine derivative with a difluorophenyl group is anticipated to be a weakly basic compound with low aqueous solubility.
A Tiered Approach to Solvent System Selection
A systematic, tiered approach is recommended to identify the simplest and safest formulation that meets the required concentration for in vivo studies.
Tier 1: Aqueous and Co-solvent Systems
The initial approach should always be to use the simplest vehicle possible to minimize potential confounding effects of the excipients on the in vivo study.[5]
Rationale
Aqueous solutions are the most straightforward and physiologically compatible. However, for poorly soluble compounds, the addition of a co-solvent is often necessary to increase solubility.[1][6] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby enhancing the solubility of lipophilic drugs.[6]
Commonly Used Co-solvents
-
Propylene Glycol (PG): A versatile and commonly used co-solvent with a good safety profile.[7]
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400: These are widely used in parenteral formulations to enhance solubility.[7][8]
-
Ethanol: Often used in combination with other co-solvents, but its use should be carefully considered due to potential pharmacological effects.[7][9]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use in vivo should be approached with caution due to potential toxicity and effects on cell membranes.[7][10] It is often used in early-stage preclinical studies but is less desirable for later-stage development.[10]
Protocol 1: Preparation and Evaluation of a Co-solvent Formulation
-
Solubility Screening:
-
Prepare saturated solutions of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in various co-solvents (e.g., PG, PEG 400, DMSO) and mixtures with water (e.g., 10%, 20%, 50% co-solvent in water).
-
Equilibrate the solutions for 24 hours at room temperature.
-
Centrifuge and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, select the co-solvent system that provides the desired concentration with the lowest percentage of the organic solvent.
-
Weigh the required amount of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine.
-
Add the co-solvent and vortex or sonicate until the compound is fully dissolved.
-
If required, slowly add the aqueous component (e.g., water for injection, saline, or a buffer) while stirring to avoid precipitation.
-
Adjust the final pH if necessary using a biocompatible acid or base. For intravenous administration, the target pH should be as close to physiological pH as possible (ideally between 5 and 8).[11]
-
-
Characterization and Quality Control:
-
Visually inspect the final formulation for clarity and the absence of particulates.
-
Measure the final pH.
-
Confirm the concentration of the active pharmaceutical ingredient (API).
-
For parenteral formulations, ensure the solution is sterile and pyrogen-free.[11][12] This typically involves filtration through a 0.22 µm sterile filter.[13]
-
Tier 2: Inclusion Complexes with Cyclodextrins
If co-solvent systems are insufficient to achieve the target concentration or if a lower organic solvent load is desired, cyclodextrins offer an excellent alternative.
Rationale
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[14][15] Commonly used cyclodextrins in parenteral formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have good safety profiles.[16][17]
Protocol 2: Formulation with Cyclodextrins
-
Cyclodextrin Selection and Solubility Enhancement Study:
-
Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 10%, 20%, 40% w/v).
-
Add an excess of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine to each solution.
-
Equilibrate, centrifuge, and analyze the supernatant to determine the solubility enhancement.
-
-
Formulation Preparation:
-
Dissolve the selected cyclodextrin in water for injection or a suitable buffer.
-
Slowly add the powdered 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine to the cyclodextrin solution while stirring or sonicating. The formation of the inclusion complex can take time and may be facilitated by gentle heating.
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
-
Characterization and Quality Control:
-
Perform visual inspection, pH measurement, and concentration verification as described in Protocol 1.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Tier 3: Surfactant-Based and Lipid-Based Formulations
For highly insoluble compounds where the previous tiers are not successful, more complex systems like micellar solutions or lipid emulsions can be employed.
Rationale
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their solubility.[18]
Lipid-based formulations , such as lipid emulsions, are heterogeneous systems where a lipid phase is dispersed as droplets in an aqueous phase.[19] They are particularly useful for highly lipophilic drugs and are commonly used for parenteral nutrition and as drug delivery vehicles.[19]
Commonly Used Excipients
-
Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F68), and Cremophor® EL (polyoxyl 35 castor oil). The use of Cremophor EL should be carefully considered due to the potential for hypersensitivity reactions.[6]
-
Lipids for Emulsions: Soybean oil, medium-chain triglycerides (MCTs).[19]
-
Emulsifiers: Egg phospholipids (lecithin).[19]
Protocol 3: Preparation of a Micellar Solution
-
Surfactant Screening:
-
Prepare aqueous solutions of different surfactants at concentrations above their critical micelle concentration.
-
Determine the solubility of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in each surfactant solution.
-
-
Formulation Preparation:
-
Dissolve the surfactant in the aqueous vehicle.
-
Add the drug and mix until a clear solution is formed. Sonication may be required.
-
-
Characterization and Quality Control:
-
In addition to the standard checks, particle size analysis of the micelles can be performed using dynamic light scattering.
-
Sterile filter the final solution.
-
Protocol 4: Preparation of a Lipid Emulsion
-
Solubility in Lipids:
-
Determine the solubility of the compound in various pharmaceutically acceptable oils (e.g., soybean oil, MCT oil).
-
-
Emulsion Formulation:
-
Dissolve the drug in the selected oil phase.
-
Prepare the aqueous phase containing an emulsifier (e.g., egg lecithin) and a tonicity-adjusting agent (e.g., glycerol).
-
Homogenize the oil and aqueous phases using a high-shear homogenizer or microfluidizer to form a fine emulsion.
-
-
Characterization and Quality Control:
-
Measure droplet size and distribution, zeta potential, and viscosity.
-
Visually inspect for phase separation.
-
Sterilization of lipid emulsions is typically done by high-pressure homogenization or aseptic processing, as they cannot be sterile filtered in the same way as aqueous solutions.[19]
-
Visualization of the Formulation Strategy
Caption: Tiered approach to solvent selection for in vivo studies.
Data Presentation: Hypothetical Solubility Screening Results
The following table illustrates how to present the results of a solubility screening study.
| Formulation Vehicle | Solubility of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Saline (0.9% NaCl) | < 0.01 | Insoluble |
| 10% PEG 400 in Water | 0.5 | Clear solution |
| 20% PEG 400 in Water | 2.1 | Clear solution |
| 50% PEG 400 / 50% Water | 15.8 | Clear solution |
| 20% HP-β-CD in Water | 5.2 | Clear solution |
| 40% HP-β-CD in Water | 12.5 | Clear solution |
| 5% Tween® 80 in Water | 3.7 | Clear, slightly viscous |
Note: These are hypothetical values for illustrative purposes.
Stability and Safety Considerations
Stability
Once a suitable formulation is identified, its stability must be assessed.[5]
-
Short-term stability: The formulation should be stable for the duration of the experiment, including preparation and administration time.[5]
-
Long-term stability: If the formulation is to be stored, its stability under the intended storage conditions (e.g., refrigerated, room temperature) should be evaluated.[5]
-
Freeze-thaw stability: For formulations that may be frozen, their stability after one or more freeze-thaw cycles should be confirmed.
Stability-indicating assays should be used to monitor the concentration of the active compound and the appearance of any degradation products.
Safety and Biocompatibility
The safety of all excipients is of utmost importance in in vivo studies.[20][21][22]
-
Excipient Toxicity: While many common excipients are generally regarded as safe, they can have toxic effects at high concentrations.[20][21][22] It is crucial to use the lowest possible concentration of any excipient and to consult safety and toxicology data for the intended route of administration.[20][21][22]
-
Hemolysis: For intravenous formulations, the potential for hemolysis (rupture of red blood cells) should be evaluated in vitro.
-
Local Tolerance: For subcutaneous or intramuscular injections, the potential for local irritation, inflammation, or tissue damage at the injection site should be considered.
Conclusion
The selection of an appropriate solvent for in vivo studies of a poorly soluble compound like 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine requires a systematic and scientifically rigorous approach. By starting with simple, well-tolerated vehicles and progressing to more complex systems only when necessary, researchers can develop a safe and effective formulation that will yield reliable and reproducible in vivo data. Thorough characterization, stability testing, and adherence to safety guidelines are essential for the successful execution of preclinical studies.
References
- In vivo toxicology of excipients commonly employed in drug discovery in rats. (2025, August 31). ResearchGate.
- A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025, November 3). [Source not provided].
- In vivo toxicology of excipients commonly employed in drug discovery in rats. (2013, September 15). PubMed.
- Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. PMC.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Safety evaluation of excipients and formulations in preclinical studies. (2023, November 30). Toxicology GLP.
- Formulation Optimization & Bioavailability Enhancement. (2026, January 28). Alfa Chemistry.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026, February 2). Catalysts.
- Advancements in Micellar Formulation: Drug Delivery Vehicle for Water-Insoluble Drugs. (2024, July 8). [Source not provided].
- Lipid emulsion. Wikipedia.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
- Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- Toxicity of Excipients--A Food and Drug Administration Perspective. (2025, August 10). ResearchGate.
- Special Considerations for Developing Parenteral Formulations. (2024, October 23). American Injectables.
- Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11). [Source not provided].
- Fundamentals of Developing Parenteral Drug Products. Sharp Services.
- Literature Review: Application of Particular Solvents in Injection Formulations: DMSO, PEG, and Pyrogen Free Water. (2025, October 26). ResearchGate.
- Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. [Source not provided].
- Solvents and Co-solvents used in Injectables (32). ResearchGate.
- Acceptable solvents for in vitro drug solutions or in vivo... ResearchGate.
- Improving the solubility of N-Methoxyanhydrovobasinediol for in vivo studies. Benchchem.
- UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. kk wagh college of pharmacy.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. Fundamentals of Developing Parenteral Drug Products | Sharp Services [sharpservices.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. alfachemic.com [alfachemic.com]
- 17. alfachemic.com [alfachemic.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety evaluation of excipients and formulations in preclinical studies - Toxicology GLP | Preclinical Study [tox-glp.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing Storage Conditions and Shelf-Life for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal storage conditions and shelf-life of the novel compound 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine. In the absence of established public data for this specific molecule, this guide emphasizes a systematic, first-principles approach. It details the necessary protocols for developing a stability-indicating analytical method, conducting forced degradation studies to understand intrinsic stability, and designing long-term stability programs. The methodologies presented herein are grounded in regulatory expectations and scientific best practices, ensuring the generation of reliable data crucial for research integrity and advancing drug development programs.
Introduction and Compound Overview
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine is a substituted tetrahydropyridine derivative. Compounds within this class are recognized as important scaffolds in medicinal chemistry, often serving as precursors or key intermediates in the synthesis of biologically active molecules. The intrinsic stability of such a compound is a critical parameter that dictates its viability for use in screening, preclinical, and clinical development.[1]
The quality and efficacy of a pharmaceutical compound are directly linked to its chemical stability.[2] Environmental factors, including temperature, humidity, light, and atmospheric oxygen, can induce degradation, leading to a loss of potency and the formation of potentially harmful impurities. Therefore, establishing a robust stability profile is not merely a procedural step but a foundational requirement for ensuring data reproducibility and regulatory compliance.
This application note will guide the user through the logical and experimental sequence required to define the compound's degradation pathways, establish appropriate storage conditions, and ultimately determine its shelf-life.
Chemical Structure
Caption: Chemical structure of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine.
Recommended Preliminary Storage & Handling
For any new chemical entity where stability data is not yet available, a conservative approach to storage is paramount. Based on the tetrahydropyridine core, which can be susceptible to oxidation, and general best practices, the following initial conditions are recommended.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of potential chemical degradation reactions, which are often temperature-dependent. Freezing (≤ -20°C) may be considered for long-term storage, provided the compound is not sensitive to freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The unsaturated nature of the tetrahydropyridine ring presents a potential site for oxidation. Storing under an inert atmosphere minimizes contact with atmospheric oxygen. |
| Light | Amber Vial / Protection from Light | Dihydropyridine-like structures can be photosensitive. Protection from UV and visible light prevents potential photolytic degradation pathways. |
| Container | Tightly-Sealed Glass Vial | Prevents moisture ingress and contamination. Glass is generally preferred over plastic for novel compounds to avoid potential leaching or adsorption issues.[3] |
Framework for Shelf-Life Determination
The shelf-life of a compound is the time during which its quality remains within predefined limits when stored under the recommended conditions.[4] Determining this requires a systematic approach involving stress testing and real-time stability studies, guided by a robust, stability-indicating analytical method.
Caption: Workflow for the systematic determination of compound shelf-life.
Experimental Protocols
The following protocols provide a detailed methodology for establishing the stability profile of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine.
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[5] This is the cornerstone of any stability study.
Methodology:
-
Initial Solubility Screening: Determine the solubility of the compound in common HPLC solvents (e.g., Acetonitrile, Methanol, Water). Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent.
-
Column and Mobile Phase Selection:
-
Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a gradient elution to effectively resolve compounds with different polarities. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Rationale: The C18 stationary phase is a versatile starting point for many small molecules. The acid modifier helps to sharpen peaks by protonating silanol groups and the analyte. A gradient elution ensures that both polar and non-polar degradation products are likely to be eluted and observed.
-
-
Detection:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan a wide range of wavelengths (e.g., 200-400 nm).
-
Determine the wavelength of maximum absorbance (λ-max) for the parent compound. This wavelength will be used for quantification. The ability to monitor other wavelengths is crucial for detecting impurities that may have different chromophores.
-
-
Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve a good peak shape for the parent compound and baseline separation from any observed impurities.
-
Validation Prerequisite: This method must be validated for specificity by analyzing samples from the forced degradation studies (Protocol 4.2). The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the compound under harsh conditions to rapidly identify likely degradation products and pathways.[1][6] This data is essential for validating the analytical method and understanding the molecule's intrinsic vulnerabilities. The goal is to achieve 5-20% degradation of the parent compound.
Procedure:
-
Sample Preparation: For each condition, prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent. Prepare a control sample stored at 4°C in the dark.
-
Stress Conditions (as per ICH Q1A guidelines[2]):
-
Acid Hydrolysis: Add 1N HCl to the sample solution. Incubate at 60°C. Analyze samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution. Incubate at 60°C. Analyze samples at 2, 4, 8, and 24 hours. After incubation, neutralize the samples with an equivalent amount of acid before HPLC analysis to prevent column damage.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution. Keep at room temperature. Analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C. Analyze at 24, 48, and 72 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples by the developed HPLC method (Protocol 4.1).
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Check for "mass balance" – the sum of the parent peak area and all degradant peak areas should ideally remain constant.
-
Identify the conditions under which the compound is most labile. This provides critical information for handling and formulation. For example, lability under acidic conditions would preclude the use of certain acidic excipients in a formulation.
-
Protocol 3: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of the compound under defined storage conditions over a prolonged period to determine its shelf-life.
Methodology:
-
Batch Selection: Use at least one representative batch of the compound with a high purity profile (>98%).
-
Study Setup:
-
Aliquot a sufficient quantity of the solid compound into individual, tightly sealed amber glass vials for each time point and condition to avoid repeated opening of a stock bottle.
-
Place the vials into calibrated stability chambers set to the conditions outlined in the table below.
-
-
Conditions and Time Points:
| Study Type | Storage Condition | Testing Time Points (Months) | Purpose |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 | To determine the shelf-life under recommended storage conditions. |
| Accelerated | 25°C / 60% RH | 0, 3, 6 | To predict the long-term stability profile and assess the impact of short-term excursions outside the recommended storage conditions.[7] |
| Accelerated | 40°C / 75% RH | 0, 3, 6 | A more aggressive condition to further stress the compound and identify potential issues more quickly. |
-
Testing: At each time point, remove a vial from each condition. Perform the following tests:
-
Appearance: Note any changes in color or physical state.
-
Purity Assay: Analyze the sample using the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and any major degradation products.
-
-
Shelf-Life Estimation: The shelf-life is defined as the time point at which the purity of the compound falls below a specified acceptance criterion (e.g., 95.0%). This is typically determined by plotting the purity versus time and using statistical analysis to find the point where the 95% confidence interval of the regression line intersects the acceptance limit.[4]
Potential Degradation Pathways
Based on the chemical structure, forced degradation studies may reveal several potential degradation pathways. The primary points of lability are likely the imine-like double bond within the tetrahydropyridine ring and the C-N bond.
Caption: Hypothetical degradation pathways for the title compound.
Conclusion
The stability of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine, like any novel chemical entity, cannot be assumed. The systematic approach detailed in these application notes, beginning with the development of a specific analytical method and progressing through forced degradation and long-term stability studies, is essential. By following these protocols, researchers can generate the robust data required to confidently define appropriate storage conditions and shelf-life, thereby ensuring the integrity of their research and the quality of their materials for further development.
References
- Vertex AI Search. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- SciSpace. (2016). Forced Degradation Studies.
- Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- International Journal of Pharmaceutical Research and Applications. (2022). Forced Degradation – A Review.
- National Institutes of Health. (n.d.). On the Shelf Life of Pharmaceutical Products.
- European Journal of Chemistry. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
- Ephor. (2018). Patient compliance with drug storage recommendations.
- Adriamed. (n.d.). Drug Stability Table.
- ResearchGate. (2025). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- MDPI. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. On the Shelf Life of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ephor.nl [ephor.nl]
Application Note: Advanced Crystallization Strategies for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine Salts
Executive Summary & Context
The compound 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine (herein referred to as 4-DFP-THP ) is a critical pharmacophore and intermediate, most notably serving as the core scaffold for selective Dopamine D4 receptor antagonists such as L-741,742 .
While the free base of 4-DFP-THP is prone to oxidation and exists as a viscous oil or low-melting solid, its conversion into a crystalline salt is essential for:
-
Stability: Preventing the oxidation of the tetrahydropyridine double bond.
-
Purification: Rejecting regioisomers (e.g., 3,6-dihydro vs. 1,2-dihydro isomers) and over-reduced piperidine byproducts.
-
Handling: Facilitating precise stoichiometry for subsequent N-alkylation steps.
This guide details the Hydrochloride (HCl) salt formation, as it is the industry standard for this class of compounds due to its high crystallinity and bioavailability.
Chemical Rationale & Solubility Profile[1][2]
The crystallization of 4-DFP-THP salts relies on the solubility differential between the lipophilic 2,6-difluorophenyl moiety and the ionic ammonium headgroup.
-
Free Base: Highly soluble in non-polar solvents (Toluene, DCM, EtOAc). Insoluble in water.
-
HCl Salt: Soluble in high-polarity protic solvents (Water, Methanol, DMSO). Sparingly soluble in Isopropanol (IPA) and Acetone. Insoluble in Ethers (MTBE, Et₂O) and Alkanes (Heptane).
Critical Quality Attribute (CQA) - Impurity Rejection: The primary impurities in the synthesis of 4-DFP-THP are often the fully saturated piperidine analog (over-reduction) and starting materials . The HCl salt crystallization described below is tuned to retain the piperidine impurity in the mother liquor while precipitating the target tetrahydropyridine.
Workflow Visualization
The following diagram outlines the critical decision pathways for salt formation and purification.
Figure 1: Decision matrix for the isolation and purification of 4-DFP-THP HCl.
Protocol A: Primary Salt Formation (The "Crude" Step)
This protocol assumes the starting material is the crude free base, likely dissolved in an organic extraction solvent (e.g., Toluene or Ethyl Acetate) following the dehydration of the precursor alcohol.
Objective: Convert crude oil to solid HCl salt.
Reagents
-
Substrate: Crude 4-DFP-THP free base.
-
Solvent: Isopropanol (IPA) - HPLC Grade.
-
Acid Source: 5-6N HCl in Isopropanol (preferred) or Concentrated Aqueous HCl (37%).
-
Anti-solvent: Diethyl Ether or MTBE.
Step-by-Step Methodology
-
Solvent Swap: If the crude is in Toluene, concentrate under vacuum to a thick oil. Redissolve in Isopropanol (10 volumes relative to weight) .
-
Why: Toluene residues can trap impurities. IPA provides the optimal medium where the salt is sparingly soluble at low temps.
-
-
Acid Addition: Chill the solution to 0–5°C . Slowly add 1.1 equivalents of HCl (in IPA) dropwise over 30 minutes.
-
Caution: The reaction is exothermic. Maintain temperature <10°C to prevent oiling out (formation of amorphous gum).
-
-
Seeding (Optional but Recommended): If available, add 0.1 wt% of pure seed crystals once the solution becomes slightly turbid.
-
Aging: Stir the slurry at 0°C for 2 hours .
-
Filtration: Filter the white precipitate under vacuum.
-
Wash: Wash the cake immediately with cold MTBE (2 volumes) to remove residual acidity and colored impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Recrystallization (The "Polishing" Step)
Use this protocol if the crude salt contains >0.5% impurities or exhibits low melting point depression.
Objective: Achieve >99.5% purity and remove regioisomers.
Reagents
-
Solvent: Methanol (MeOH).
-
Anti-solvent: Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Dissolution: Suspend the crude 4-DFP-THP HCl salt in Methanol (3 volumes) . Heat to reflux (65°C).
-
Note: The salt should fully dissolve. If not, add MeOH in 0.5 volume increments until clear.
-
-
Hot Filtration: If particulates are present, filter the hot solution through a 0.45 µm PTFE filter.
-
Anti-Solvent Addition: While maintaining the solution at 60°C, slowly add Ethyl Acetate (5 to 8 volumes) until a persistent haze appears.
-
Controlled Cooling:
-
Cool to 25°C at a rate of 10°C/hour.
-
Cool to 0°C and hold for 1 hour.
-
-
Isolation: Filter the bright white crystals. Wash with a 1:1 mixture of MeOH/EtOAc (cold).
Analytical Specifications & Troubleshooting
Data Summary Table
| Parameter | Specification (HCl Salt) | Method |
| Appearance | White to Off-White Crystalline Powder | Visual |
| Melting Point | 200°C – 205°C (Decomposes) | DSC / Capillary |
| Solubility | Soluble: DMSO, MeOH, WaterInsoluble: Et₂O, Hexane | Visual |
| Hygroscopicity | Moderate (Store Desiccated) | Gravimetric |
| Assay | > 98.0% (w/w) | HPLC |
Troubleshooting Guide
Issue 1: "Oiling Out" (Product forms a gum instead of crystals)
-
Cause: Cooling too fast or high impurity profile lowering the melting point.
-
Solution: Re-heat to dissolve the oil. Add more solvent (dilution). Add seed crystals at a higher temperature (e.g., 40°C) and cool very slowly (5°C/hour).
Issue 2: Low Yield (<60%)
-
Cause: Salt is too soluble in the chosen alcohol.
-
Solution: Increase the ratio of Anti-Solvent (EtOAc or MTBE). Ensure the final aging temperature is below 0°C.
Issue 3: Hydrate Formation
-
Context: Tetrahydropyridine salts can form hemihydrates if crystallized from water-rich media.
-
Control: If the anhydrous form is required, perform the final recrystallization in anhydrous EtOH/Et₂O and dry under vacuum with P₂O₅.
References
-
Rowley, M., et al. (1996). "5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: A Potent, Selective Antagonist at Human Cloned Dopamine D4 Receptors."[3] Journal of Medicinal Chemistry, 39(9), 1943-1945. (Describes the synthesis and utility of the L-741,742 class). Link
-
GlaxoSmithKline. (2000). "Process for the preparation of paroxetine hydrochloride." U.S. Patent 6,063,927. (Provides foundational industrial protocols for crystallizing 4-aryl-tetrahydropyridine HCl salts). Link
-
PubChem. (2023). "4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Compound Summary." (Physical property data for the structural analog). Link
-
Tocris Bioscience. (2023). "L-741,742 hydrochloride Product Information." (Confirming the HCl salt form as the stable commercial entity). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Ticket ID: #SYN-26DF-THP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine presents a unique set of challenges compared to its non-substituted or mono-substituted analogs.[1] The primary "yield killers" in this synthesis are the steric hindrance and electron-withdrawing nature of the 2,6-difluoro substitution pattern.
This guide outlines two validated workflows:
-
Method A (Suzuki-Miyaura Coupling): Recommended for high-throughput screening and medicinal chemistry scales (<10g). Offers the highest purity but requires strict control over protodeboronation.
-
Method B (Grignard Addition/Dehydration): Recommended for process scale-up (>100g). More cost-effective but requires a specialized dehydration protocol due to carbocation destabilization.
Module 1: The Suzuki-Miyaura Cross-Coupling (High Yield Route)
This route involves the coupling of N-protected-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (Vinyl Triflate) with 2,6-difluorophenylboronic acid .[1]
The Protocol
-
Substrate:
-Boc or -Benzyl vinyl triflate. -
Boron Source: 2,6-Difluorophenylboronic acid (1.5 equiv).[1]
-
Catalyst:
(3-5 mol%). -
Base:
(3.0 equiv) or .[1] -
Solvent: 1,4-Dioxane/Water (9:1).[1]
-
Temp: 80-90°C.
Critical Troubleshooting: Protodeboronation
The 2,6-difluorophenylboronic acid is notoriously unstable.[1] The two fluorine atoms withdraw electron density, facilitating the hydrolytic cleavage of the C-B bond (protodeboronation), yielding 1,3-difluorobenzene instead of the product.[1]
Diagnosis:
-
Symptom: LCMS shows consumption of boronic acid but low conversion of vinyl triflate.
-
Marker: Appearance of 1,3-difluorobenzene in GC/NMR.[1]
Corrective Actions:
| Variable | Recommendation | Mechanism |
|---|---|---|
| Base Choice | Switch to anhydrous CsF or K3PO4 . | Avoids high pH aqueous environments that accelerate protodeboronation. |
| Boron Source | Use MIDA Boronate or Pinacol Ester . | Slow-release mechanism (MIDA) or higher stability (Pinacol) prevents rapid hydrolysis. |
| Catalyst | Pd(PPh3)4 is often too slow. Use Pd(dppf)Cl2 . | Faster oxidative addition competes favorably with the decomposition of the boronic acid. |
Workflow Diagram (Suzuki)
Caption: Decision tree for managing protodeboronation in Suzuki coupling of sterically demanding aryl boronic acids.
Module 2: Grignard Addition & Dehydration (Scale-Up Route)
This route is economically superior but chemically treacherous. It involves the addition of 2,6-difluorophenylmagnesium bromide to 1-benzyl-4-piperidone , followed by dehydration of the resulting tertiary alcohol.
The Dehydration Bottleneck
Standard acid-catalyzed dehydration (e.g.,
-
The Science: Dehydration typically proceeds via an E1 mechanism involving a carbocation at the C4 position. However, the 2,6-difluorophenyl group is electron-withdrawing , which destabilizes the benzylic carbocation intermediate.[1]
-
The Result: The reaction stalls, or the alcohol rearranges/polymerizes under harsh conditions.[1]
The Solution: Thionyl Chloride/Pyridine
Instead of relying on a carbocation (E1), force an E2 elimination via an activated intermediate.[1]
Optimized Protocol:
-
Activation: Dissolve the crude alcohol in DCM. Add Thionyl Chloride (
) (1.5 equiv) at 0°C to form the alkyl chloride or sulfite ester. -
Elimination: Add excess Pyridine or Triethylamine (3.0 equiv) and reflux.
-
Alternative: Use
in Pyridine (excess) at 90°C. This forms a phosphate ester which is an excellent leaving group.
Troubleshooting Guide (Grignard/Dehydration)
Q: My Grignard reaction solidified and yield is low.
-
A: 2,6-difluorophenylmagnesium bromide aggregates in ether.[1] Switch to THF or a THF/Toluene mixture. Ensure the piperidone is added slowly at -78°C to prevent enolization of the ketone.
Q: I cannot dehydrate the alcohol. 48 hours reflux in HCl gave me starting material.
-
A: As explained, the carbocation is too unstable.[1] Stop using aqueous acids. Switch to
/Pyridine or TFA/TFAA (Trifluoroacetic anhydride) . The TFAA method activates the alcohol as a trifluoroacetate, which eliminates rapidly.[1]
Workflow Diagram (Dehydration)
Caption: Comparison of dehydration strategies. Method B bypasses the unstable carbocation intermediate required by Method A.
Module 3: Isolation and Purification[2][3]
Due to the lipophilicity of the 2,6-difluorophenyl group, the free base is often an oil or low-melting solid that is difficult to crystallize.[1]
Recommendation: Isolate as the Hydrochloride (HCl) salt .[2][3]
-
Dissolve crude free base in Ethyl Acetate .
-
Cool to 0°C.
-
Add HCl in Isopropanol (or ether) dropwise.
-
The salt of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine typically crystallizes readily, rejecting non-basic impurities (like difluorobenzene).[1]
Solvent Screening Table for Crystallization
| Solvent System | Suitability | Notes |
| Ethanol/Ether | High | Classic recrystallization. Good recovery. |
| Isopropanol | Medium | Good for large scale, but yield may drop if too much solvent is used.[1] |
| Acetone | Low | Avoid. Can form enamines or condensation byproducts with residual salts. |
| Water | Low | The salt is moderately soluble; significant loss in mother liquor. |
References
-
General Synthesis of 4-Aryl-tetrahydropyridines
-
Source: Patent WO2004056369A1 (Merck & Co., Inc.).[1] "Piperidine derivatives as modulators of chemokine receptor activity."
- Relevance: Describes the general Suzuki coupling conditions for N-Boc-vinyl triflates with substituted aryl boronic acids.
-
URL:
-
-
Dehydration of Electron-Deficient Aryl Piperidinols
-
Protodeboronation of 2,6-Disubstituted Boronic Acids
Sources
Removing impurities from 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine reaction mixtures
Technical Support Center: Purification of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Welcome to the technical support guide for the purification of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate in high purity. As a key building block in pharmaceutical development, its purity is paramount for the reliability and success of subsequent synthetic steps.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Chemistry: Synthesis and Impurity Formation
The successful purification of any compound begins with a solid understanding of its synthesis and the potential side reactions that can occur. A common route to synthesize 4-aryl-1,2,3,6-tetrahydropyridines involves the controlled reduction of a corresponding N-substituted pyridinium salt.[3][4] This process, while effective, is susceptible to the formation of several key impurities that can complicate downstream applications.
The diagram below illustrates a generalized synthetic pathway and highlights the origin points of common impurities.
Common Impurities and Their Sources
| Impurity Type | Likely Source | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or stoichiometry.[5] | Can often be removed by a simple acidic wash if the starting materials lack basic functional groups. |
| Over-reduced Piperidine | Use of overly harsh reducing agents (e.g., H₂/Pd/C) or excess reductant (e.g., NaBH₄) under forcing conditions.[3] | Polarity is very similar to the target compound, making it a significant challenge for chromatographic separation. |
| Oxidized Pyridinium Species | The tetrahydropyridine product can be susceptible to air oxidation, especially if residual acid is present.[6] | These are salts and are typically non-volatile and highly polar. They can be removed with an aqueous workup. |
| Solvent & Reagent Residues | Trapped solvents from the reaction or workup (e.g., THF, Et₂O, CH₂Cl₂). | Can often be removed under high vacuum, but high-boiling solvents may require chromatographic purification. |
Section 2: Troubleshooting Purification Issues: A Q&A Guide
This section addresses common challenges encountered during the purification process in a direct question-and-answer format.
Q: My crude product is a dark, oily, or tar-like residue. What are the likely causes and how should I proceed?
A: A dark, intractable appearance often points to polymerization or significant degradation, which can be initiated by residual acid from the synthesis.[7] Your first step should be a basic extractive workup to neutralize any acids and remove highly polar, water-soluble byproducts. Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and wash it sequentially with a mild base (e.g., saturated NaHCO₃ solution), water, and finally brine. This initial cleanup often simplifies the mixture, making subsequent purification steps more effective.
Q: I'm seeing multiple spots on my TLC plate after the initial workup. How do I choose between column chromatography and recrystallization?
A: The choice depends on the physical state of your product and the separation of the spots on the TLC plate.
-
Column Chromatography: This is the most versatile method for separating mixtures, especially for oils or for solids where impurities have very similar polarities to the product.[8][9] If your TLC shows distinct, well-separated spots, chromatography is an excellent choice.
-
Recrystallization: This method is ideal if your target compound is a solid and one of the major components of the crude mixture. It is highly effective at removing small amounts of impurities. Often, converting the tetrahydropyridine freebase to its hydrochloride (HCl) salt can induce crystallinity and improve stability, making recrystallization a viable and scalable purification strategy.[10]
Q: My compound is streaking badly on the silica gel TLC plate and I get poor separation during column chromatography. What is happening and how can I fix it?
A: This is a classic sign of a basic compound interacting strongly with the acidic surface of silica gel. The nitrogen atom in the tetrahydropyridine ring is basic and can form strong ionic interactions with the acidic silanol (Si-OH) groups on the silica surface. This leads to tailing (streaking) and poor resolution.
The Solution: Add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). The triethylamine will compete for the acidic sites on the silica, allowing your product to travel through the column more cleanly, resulting in sharper bands and better separation.[11]
Q: I've purified my compound by column chromatography, but my ¹H NMR analysis still shows significant amounts of residual ethyl acetate and hexanes. How can I remove them?
A: Residual solvents are a common issue. The most straightforward approach is to place the sample under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., 30-40 °C) can help, but be cautious as tetrahydropyridines can be thermally sensitive. If high vacuum is ineffective, consider one of these techniques:
-
Trituration: If your product is a solid, suspend it in a non-polar solvent in which it is poorly soluble (like pentane or hexane). The residual solvents will dissolve, and you can then filter off your purified solid.
-
Re-dissolving and Evaporation: Dissolve the product in a small amount of a low-boiling solvent like dichloromethane (DCM), then re-evaporate the solvent under reduced pressure. Repeat this 2-3 times. The DCM will form an azeotrope with many common solvents, helping to pull them off.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the purification of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine.
Protocol 1: Basic Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Neutralization: Transfer the solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) if significant acid is present.
-
Aqueous Wash: Wash the organic layer with deionized water.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[11]
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, freebase product.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the use of silica gel as the stationary phase.[12]
-
Eluent Selection: Using TLC, determine a suitable eluent system. Start with a non-polar solvent and gradually add a more polar one. A good starting point for this class of compound is a mixture of hexanes and ethyl acetate. Add 1% triethylamine (Et₃N) to the chosen solvent system to prevent streaking. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing is recommended).
-
Sample Loading: Dissolve the crude product from the extractive workup in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System (v/v/v) | Polarity | Notes |
|---|---|---|
| Hexanes / Ethyl Acetate / Et₃N (80:20:1) | Low-Medium | A good starting point for many tetrahydropyridines. |
| Dichloromethane / Methanol / Et₃N (98:2:1) | Medium | Useful if the compound is poorly soluble in hexanes/EtOAc. |
| Heptane / MTBE / Et₃N (70:30:1) | Low-Medium | MTBE can sometimes provide different selectivity compared to EtOAc. |
Protocol 3: Purification by Recrystallization (as Hydrochloride Salt)
-
Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).
-
Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise. A white precipitate of the hydrochloride salt should form immediately.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a suitable solvent or solvent mixture (e.g., ethanol/ether, isopropanol) and heat gently until the solid dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Section 4: Analytical Methods for Purity Verification
After purification, it is crucial to confirm both the identity and purity of the final product. A combination of techniques is recommended for a comprehensive assessment.[13]
Table 2: Suggested Starting Parameters for Analytical Methods
| Technique | Column / Conditions | Mobile Phase / Carrier Gas | Detection |
| HPLC-UV [14] | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). | Isocratic or gradient elution with Acetonitrile / Water + 0.1% Formic Acid. | UV detection, likely in the 220-280 nm range. |
| GC-MS [14] | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm). | Carrier Gas: Helium. | Mass Spectrometry (Electron Ionization - EI). |
| ¹H NMR | 400 MHz or higher. | Solvent: CDCl₃ (for freebase) or DMSO-d₆ (for HCl salt). | Chemical shift (ppm), integration, and coupling constants. |
Section 5: Frequently Asked Questions (FAQs)
-
What is the expected appearance and physical state of the pure compound?
-
The freebase is often an oil or a low-melting solid. The hydrochloride salt is typically a stable, white to off-white crystalline solid.[15]
-
-
Which solvents are best for dissolving the compound?
-
The freebase is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. The hydrochloride salt has better solubility in polar solvents like methanol, ethanol, and water.
-
-
How can I confirm the structure of my final product?
-
A combination of ¹H NMR, ¹³C NMR, and mass spectrometry is the standard for unambiguous structure confirmation. The fluorine atoms will introduce characteristic splitting patterns in the NMR spectra (C-F and H-F coupling).
-
-
Can I use neutral or basic alumina instead of silica gel for column chromatography?
References
- BenchChem Technical Support Team. (2025). mitigating side reactions in pyridinium salt synthesis. Benchchem.
-
Wang, S., Li, Y. L., Yu, Q., & Shu, W. (2025). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications. Available from: [Link]
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 73(6), 1709-1715. Available from: [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Available from: [Link]
-
Ellman, J. A., & Bergman, R. G. (2012). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic letters, 14(13), 3468-3471. Available from: [Link]
-
Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available from: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Available from: [Link]
-
Li, X., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(4), 1168-1171. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available from: [Link]
- Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 55-62. Available from: [Link]
- Guery, S., et al. (1999). Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process. Google Patents. EP0965588A1.
- Idemitsu Kosan Co. (2011). Purification method of fluorine-containing aromatic tetracarboxylic dianhydride. Google Patents. JP4622266B2.
-
Wasa, M., & Yu, J. Q. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(28), 11441-11444. Available from: [Link]
-
Iwashita, A., et al. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4235-4239. Available from: [Link]
-
Głośnicka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(4), 269-274. Available from: [Link]
- BenchChem Technical Support Team. (2025). Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
-
Zhao, Z., et al. (1992). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry, 35(23), 4473-4478. Available from: [Link]
- Leroy, J. (1989). Process for the preparation of 4-aryl disubstituted-1-tetralones. Google Patents. EP0346226A1.
-
S. Ashutosh, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]
-
Bolte, M., et al. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2025(3), M1993. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Available from: [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 453-471. Available from: [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. Available from: [Link]
-
Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Available from: [Link]
-
Kelly, C. B., et al. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 268-284. Available from: [Link]
Sources
- 1. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. longdom.org [longdom.org]
- 9. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]
- 11. Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. column-chromatography.com [column-chromatography.com]
- 13. rroij.com [rroij.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Optimizing column chromatography for tetrahydropyridine separation
Technical Support Center: Tetrahydropyridine Purification
-
Ticket ID: THP-SEP-001
-
Topic: Optimization of Column Chromatography for Tetrahydropyridine (THP) Derivatives
-
Assigned Specialist: Senior Application Scientist
Executive Summary
Tetrahydropyridines (THPs) present a dual challenge in chromatography: basicity and chemical instability . Unlike fully saturated piperidines, THPs contain an internal double bond (enamine character), making them susceptible to acid-catalyzed hydrolysis or oxidation on standard silica gel.
This guide replaces standard "trial-and-error" approaches with a mechanism-based protocol to ensure mass recovery and peak symmetry.
Tier 1: Quick Fixes (FAQs)
Q: Why is my product streaking/tailing across the column?
A: This is a "silanol effect." The nitrogen lone pair in your THP is hydrogen-bonding with acidic silanol groups (
-
Immediate Fix: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. This blocks the silanols, allowing your amine to elute freely.
Q: I loaded 500mg but only recovered 200mg. Where did it go?
A: You likely experienced on-column hydrolysis . Standard silica is acidic (
-
Immediate Fix: Switch to Neutral Alumina or strictly use TEA-deactivated silica (see Protocol A).
Q: My product turned yellow/brown on the column. A: This indicates oxidative dehydrogenation . THPs can oxidize to aromatic pyridines or pyridinium salts when exposed to air on a high-surface-area support.
-
Immediate Fix: Degas solvents, use nitrogen pressure (flash), and minimize residence time. Avoid DCM if possible, as it can contain trace HCl.
Tier 2: Method Development Protocols
Protocol A: The "TEA Deactivation" Method (Standard Silica)
Best for: Stable THPs that only exhibit tailing.
The Science: You cannot simply add TEA to the running solvent. You must pretreat the silica to ensure thermodynamic equilibrium of the surface coverage.
-
Slurry Preparation: Suspend your silica in the least polar component of your mobile phase (e.g., Hexanes) containing 2.5% Triethylamine (v/v) .
-
Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of this "deactivation solvent."
-
Equilibration: Switch to your running mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA ). Flush for 1 CV.
-
Loading: Load sample. Crucial: If wet loading, ensure the loading solvent also contains 1% TEA.
Protocol B: The "Neutral Alumina" Switch
Best for: Acid-sensitive enamines or highly labile THPs.
The Science: Alumina (
-
Phase Selection: Use Aluminum Oxide, Neutral, Brockmann Grade III .
-
Note: If you only have Grade I (highly active), add 6% water (w/w) and shake for 2 hours to convert to Grade III.
-
-
Mobile Phase: Alumina is more polar than silica. You will need a less polar solvent system to achieve the same
.[1]-
Conversion: If Silica
in 20% EtOAc/Hex, start with 5-10% EtOAc/Hex on Alumina.
-
-
No Modifiers: Do not use TEA with alumina; it is unnecessary and can cause degradation.
Tier 3: Troubleshooting & Logic Flows
Visualizing the Decision Process
Use this logic flow to determine the correct stationary phase and modifier strategy.
Caption: Decision matrix for selecting stationary phases based on THP stability and tailing behavior.
Comparative Data: Mobile Phase Modifiers
| Modifier | Concentration | Pros | Cons | Best Application |
| Triethylamine (TEA) | 1.0 - 2.5% | Excellent silanol blocker; volatile. | Strong smell; can form salts with acidic impurities. | General THP purification on silica. |
| Ammonia ( | 0.5 - 1.0% | Highly effective; suppresses ionization. | Immiscible in pure Hexane; requires MeOH/DCM blends. | Highly polar THPs requiring MeOH. |
| Diethylamine | 1.0% | Similar to TEA but slightly more easily removed. | Higher boiling point than TEA. | If TEA traces interfere with NMR. |
| Pyridine | 1.0% | Milder base. | Difficult to remove (high BP); aromatic UV interference. | Not recommended for THP separation. |
Tier 4: Advanced Troubleshooting (Crisis Management)
Scenario: "The Co-Elution Nightmare"
Problem: Your THP (
-
Switch Solvent Class: If using Hexane/EtOAc, switch to DCM/MeOH (if stable) or Toluene/Acetone . Toluene interacts with the
-system of the pyridine impurity, shifting its retention time relative to the non-aromatic THP. -
Use Silver Nitrate Silica (
): If the THP has an accessible double bond, impregnating silica with 10% will retard the THP via -complexation, separating it from the aromatic pyridine.
Scenario: "The Ghost Peak"
Problem: A new peak appears after the main product, but NMR shows it's the same compound.
Technical Analysis: This is on-column isomerization or salt formation . If your sample was a salt (e.g., HCl salt) and you put it on a basic column, you are free-basing it in situ.
Solution: Free-base the entire sample before loading. Wash the organic layer with sat.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
- Foundational text for flash chromatography parameters (flow r
-
Reich, H. J. (2017). "Chromatography Tips: Amines." University of Wisconsin-Madison Chemistry Database.
- Authoritative guide on amine tailing and TEA deactiv
-
Biotage. (2024). "Strategies for Purifying Ionizable Compounds." The Flash Purification Blog.
- Modern industrial verific
-
Daicel Chiral Technologies. (n.d.). "Separation of Basic Compounds." Technical Notes.
- Reference for basicity interactions with st
Sources
Resolving stability challenges of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in aqueous solution
This guide serves as a technical support resource for researchers working with 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine . It addresses the specific physicochemical challenges of this scaffold—primarily its susceptibility to oxidative aromatization and pH-dependent solubility.
⚠️ SAFETY ALERT: POTENTIAL NEUROTOXICITY
CRITICAL: This compound belongs to the 4-aryl-1,2,3,6-tetrahydropyridine class, structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]
-
Risk: Metabolic conversion to the corresponding pyridinium species (analogous to MPP+) can target dopaminergic neurons.[2]
-
Mandate: Handle only in a certified fume hood. Use double nitrile gloves. Treat all aqueous waste as hazardous neurotoxic waste.
PART 1: CHEMICAL STABILITY & DEGRADATION MECHANISMS
Q: Why does my solution turn yellow/brown after 24 hours?
A: The yellowing indicates oxidative aromatization .
The 1,2,3,6-tetrahydropyridine ring is thermodynamically driven to aromatize into the fully conjugated pyridine system.[1] In aqueous solution, dissolved oxygen and light accelerate the abstraction of hydrogens from the
Q: Is the 2,6-difluoro substitution protective? A: Partially, but not completely.[1] While the electron-withdrawing fluorine atoms on the phenyl ring reduce the electron density of the system (potentially slowing the initial oxidation rate compared to the unsubstituted phenyl analog), they do not prevent the aromatization pathway. The driving force is the formation of the stable aromatic pyridine ring.
Visualizing the Degradation Pathway
The following diagram illustrates the oxidative cascade you must prevent.
Caption: The oxidative dehydrogenation pathway of 4-aryl-1,2,3,6-tetrahydropyridines. The reaction is irreversible and leads to the accumulation of aromatic impurities.
PART 2: TROUBLESHOOTING SOLUBILITY vs. STABILITY
Q: The compound precipitates when I dilute the stock into my assay buffer (pH 7.4). Why? A: This is a pKa mismatch . The secondary amine in the tetrahydropyridine ring typically has a pKa of ~9.0–9.5.
-
At pH < 7: The nitrogen is protonated (
), forming a soluble cation.[1] -
At pH 7.4: You are approaching the pKa. A significant fraction exists as the free base . The lipophilic 2,6-difluorophenyl group makes the free base nearly insoluble in water, causing precipitation.[1]
Q: How do I maintain solubility without compromising the assay? A: You must use a co-solvent or a carrier . Do not rely on aqueous buffer alone for stock dilutions.
Solubility & Stability Matrix
| Parameter | Condition | Outcome | Recommendation |
| pH 2.0 – 5.0 | Acidic | High Stability / High Solubility. Protonation protects the amine; prevents free-base aggregation.[2] | Best for Storage. Use 10mM HCl or Acetic Acid. |
| pH 7.0 – 7.4 | Neutral | Risk Zone. Partial deprotonation leads to micro-precipitation and increased oxidation rate. | Use Immediately. Requires <0.5% DMSO or Cyclodextrin. |
| pH > 8.0 | Basic | Unstable. Rapid free-base precipitation and accelerated oxidation.[2] | Avoid. |
| Temperature | > 25°C | Thermal energy accelerates dehydrogenation. | Keep on ice during experiments. |
PART 3: VALIDATED PROTOCOLS
Protocol A: Preparation of a Stable Stock Solution
Use this protocol to create a stock that remains stable for 1–3 months at -20°C.
-
Solvent Selection: Do not use water for the primary stock. Use anhydrous DMSO or Ethanol .
-
Why: Water promotes autoxidation and hydrolysis risks. DMSO is a radical scavenger and prevents proton exchange.
-
-
Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are self-preserving against oxidation relative to dilute solutions.[2]
-
Acidification (Optional but Recommended): If dissolving the free base, add 1 equivalent of HCl or dissolve in 0.1 M HCl/Ethanol to "lock" the amine as a salt.
-
Inert Atmosphere: Purge the vial with Nitrogen or Argon gas for 30 seconds before sealing.
-
Storage: Aliquot into amber glass vials (light protection) and store at -20°C or -80°C.
Protocol B: Preparation of Aqueous Working Solution (Assay Ready)
Use this for immediate application (use within 4 hours).
-
Degas the Buffer: Sonicate your assay buffer (e.g., PBS) for 10 minutes or bubble with Helium/Nitrogen to remove dissolved oxygen.[1]
-
Why: Dissolved oxygen is the primary reactant for aromatization.
-
-
Dilution:
-
Thaw DMSO stock.
-
Add stock to the buffer while vortexing .
-
Critical: If the final pH is >7.0, ensure the final DMSO concentration is 0.1–1.0% to solubilize the free base fraction.
-
-
Validation: Measure UV absorbance.
PART 4: ANALYTICAL VALIDATION
Q: How do I confirm the purity of my solution before injection? A: Use HPLC-UV or LC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
References
-
Castagnoli, N., et al. (2002).[1] Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines.[1][4] Drug Metabolism Reviews.[4]
-
PubChem. (2025).[2][5] 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Chemical Properties and Safety. National Library of Medicine. [1][2]
-
Cayman Chemical. (2016).[2][3] Safety Data Sheet: MPTP (hydrochloride).[1][2][3]
-
Pradeep, T., & Bootharaju, M. S. (2012).[1][8] Understanding the Degradation Pathway of Pesticides/Pyridines by Nanoparticles.[8] Journal of Physical Chemistry C. [1][2]
-
Duke University. (2025).[2] Safe Handling of Hazardous Drugs and Chemical Precursors. Duke Occupational & Environmental Safety Office.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diflufenzopyr | C15H12F2N4O3 | CID 6125184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | C11H14ClN | CID 2723860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. pradeepresearch.org [pradeepresearch.org]
Validation & Comparative
NMR spectral analysis and assignment of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Executive Summary
The structural validation of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine (hereafter referred to as DFP-THP ) presents a unique analytical challenge due to the interplay between the conformationally flexible tetrahydropyridine ring and the spin-active fluorine substituents (
Standard 1D
Part 1: The Analytical Challenge
The DFP-THP molecule consists of two distinct magnetic domains that complicate spectral analysis:
-
The Tetrahydropyridine Core: Contains an isolated olefin (C4=C5) and three methylene groups with varying degrees of allylic and amine-adjacent character.
-
The 2,6-Difluorophenyl Pharmacophore: Introduces strong scalar couplings (
Hz) that split carbon signals into triplets, often obscuring the heterocyclic signals in 1D C spectra.
Comparative Overview: 1D vs. Heteronuclear Approaches
| Feature | Standard 1D Protocol ( | Integrated Heteronuclear Protocol ( |
| Resolution | Low: Aromatic protons overlap; C-F splitting mimics impurities. | High: Resolves H-F coupling; de-convolutes overlapping multiplets. |
| Ambiguity | High: Cannot definitively distinguish C2 vs. C6 without specific correlations. | None: HMBC establishes connectivity across the C4-C1' pivot. |
| Throughput | Fast: < 10 mins acquisition. | Moderate: 30-60 mins (requires multi-probe setup). |
| Suitability | Routine purity checks. | Structural elucidation & Reference Standard qualification. |
Part 2: Detailed Spectral Assignment
Note: Chemical shifts (
Proton ( H) NMR Analysis
The 2,6-difluoro substitution exerts a shielding effect on the aromatic protons and induces splitting on the tetrahydropyridine olefin.
| Position | Multiplicity | Assignment Logic | ||
| H5 | 5.85 | Broad s / m | - | Olefinic proton. Broadened by allylic coupling to H6 and long-range coupling to F. |
| H6 | 3.55 | dt | Allylic methylene adjacent to Nitrogen. Deshielded by N and double bond. | |
| H2 | 3.05 | t | Methylene adjacent to N, but not allylic. | |
| H3 | 2.38 | m | - | Allylic methylene. |
| H4' | 7.15 | tt | Para-proton on phenyl ring. Distinct triplet-of-triplets due to coupling with H3'/H5' and F2'/F6'. | |
| H3'/H5' | 6.85 | t | Meta-protons. Pseudo-triplet dominated by large ortho-F coupling. | |
| NH | 1.8 - 2.5 | Broad s | - | Exchangeable. Shift varies with concentration/water content.[2] |
Critical Observation: In the standard 1D spectrum, the H5 olefin signal often appears as a shapeless "hump" due to unresolved coupling with the fluorine atoms four bonds away (
).
Carbon ( C) NMR with Fluorine Coupling
The
| Position | Splitting Pattern | Interpretation | ||
| C2' / C6' | 161.5 | dd (appears as t) | Direct C-F bond. Large coupling dominates the spectrum. | |
| C4 | 134.2 | t | Quaternary olefinic carbon. Triplet indicates symmetric coupling to two F atoms. | |
| C1' | 118.8 | t | Ipso-carbon. Significant splitting due to ortho-fluorines. | |
| C5 | 122.1 | s (broad) | - | Olefinic CH. |
| C6 | 43.5 | s | - | N-CH |
| C2 | 42.1 | s | - | N-CH |
| C3 | 28.5 | s | - | Aliphatic CH |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and eliminate "ghost peaks" arising from heteronuclear coupling, follow this validated workflow.
Step 1: Sample Preparation[1][4]
-
Solvent: Use CDCl
(99.8% D) neutralized with basic alumina.-
Why? Acidic traces in aged CDCl
can protonate the secondary amine, causing significant chemical shift drifts ( ppm) for H2 and H6.
-
-
Concentration: 10 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters[1][5]
- H NMR: 16 scans, relaxation delay (D1) = 2.0s.
-
F NMR: Reference to internal CFCl
or external standard. Spectral width must cover -100 to -130 ppm. -
C NMR: Minimum 512 scans. Crucial: If available, use
F-decoupling during acquisition to collapse the triplets into singlets for signal-to-noise improvement.
Step 3: The "Connectivity Check" (HMBC)
To distinguish C2 from C6 definitively:
-
Locate the H5 olefinic proton (5.85 ppm).
-
Run HMBC.
-
H5 will show a strong correlation to C3 and C6 (allylic), but NO correlation to C2 .
-
This logically confirms the ring orientation.
Part 4: Visualization of the Assignment Logic
The following diagram illustrates the logical flow for assigning the DFP-THP structure, specifically resolving the Fluorine-induced complexities.
Caption: Logical workflow for structural verification. Note the parallel processing of
References
-
Berger, S., & Sicker, D. (2019). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[3] (Provides foundational protocols for heterocyclic assignment).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for J_CF coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC/HSQC pulse sequence optimization).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for tetrahydropyridine chemical shifts and conformational analysis).
Sources
Reference standards for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine quantification
This guide provides an in-depth technical analysis of reference standard options for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine (hereafter referred to as 2,6-DF-THP ).
This molecule is a critical process impurity often formed during the synthesis of 4-aryl-piperidine-based pharmaceutical intermediates (e.g., via acid-catalyzed dehydration of 4-(2,6-difluorophenyl)-4-piperidinol). Due to its structural similarity to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 2,6-DF-THP is a structural alert for potential neurotoxicity and genotoxicity, necessitating strict control at trace levels (often <10 ppm) in drug substances.
Executive Summary & Strategic Importance
In the development of aryl-piperidine therapeutics (e.g., dopaminergic modulators, SSRIs), the formation of the tetrahydropyridine analog 2,6-DF-THP is a common "silent" impurity. Unlike its stable piperidine precursor, 2,6-DF-THP is reactive, prone to oxidation (forming the corresponding pyridinium species), and potentially toxic.
Selecting the correct grade of reference standard is not merely a procurement decision—it is a regulatory compliance strategy.[1] The choice between a Certified Reference Material (CRM) , an Analytical Standard , and a Research Chemical dictates the validity of your quantitative data in IND/NDA filings.
The Hierarchy of Standards: A Comparative Analysis
The following table objectively compares the three available tiers of reference standards for 2,6-DF-THP.
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Reference Standard | Tier 3: Research Chemical (Reagent Grade) |
| Primary Use | GMP Release Testing , Method Validation, Calibration of Secondary Standards. | R&D Profiling , Process Optimization, Early-Stage Stability Studies. | Synthesis Starting Material , Qualitative Identification (Retention Time Marker). |
| Purity & Assay | >98.0% (Mass Balance). Certified with uncertainty (e.g., 99.2% ± 0.4%). | >95-97% (Area %). Often lacks water/residual solvent correction. | Variable . Often "Technical Grade" (>90%). May contain significant piperidinol precursor. |
| Traceability | SI-Traceable . ISO 17034 accredited. COA includes qNMR/Mass Balance data. | Vendor-Traceable . COA includes HPLC/H-NMR identity. | Lot-Specific . COA often limited to "Conforms to Structure". |
| Stability Data | Guaranteed . Expiry date based on real-time stability studies. | Re-test Date . Based on accelerated data or generic class stability. | None . Use at own risk; often degrades upon storage. |
| Regulatory Risk | Low . Accepted globally (FDA/EMA) without further qualification. | Medium . Requires in-house qualification (drying, ROI, water) for GMP use. | High . Unacceptable for quantitative impurity reporting in filings. |
Technical Deep Dive: The Qualification Workflow
For a molecule like 2,6-DF-THP , which is chemically unstable (prone to oxidation to the pyridine form or dimerization), the "Trustworthiness" of your standard is paramount. A Tier 3 "Research Chemical" often contains 5–10% of the oxidized pyridine analog, which will skew your response factors and lead to under-reporting of the impurity in your drug substance.
Diagram 1: The Origin and Fate of 2,6-DF-THP
This pathway illustrates why specific impurities (Precursor vs. Oxidized Product) must be absent in the Reference Standard.
Caption: Reaction pathway showing the formation of 2,6-DF-THP and its degradation into the oxidized pyridine analog. A high-quality standard must be free of both the precursor and the oxidation product.
Experimental Protocol: Self-Validating Quantification
To ensure Scientific Integrity , you cannot rely solely on the vendor's Certificate of Analysis (CoA) for Tier 2 or Tier 3 standards. You must implement a Self-Validating Quantification Protocol .
Methodology: UHPLC-MS/MS Quantification
Objective: Quantify 2,6-DF-THP at trace levels (0.5 – 10 ppm) in a drug substance matrix.
A. Standard Preparation (The Critical Step)
-
Stock Solution: Accurately weigh 10.0 mg of 2,6-DF-THP Reference Standard into a 100 mL amber volumetric flask (actinic glass prevents photo-oxidation).
-
Dissolution: Dissolve in degassed Acetonitrile (ACN). Note: Do not use methanol, as it may react with residual acid catalysts to form methyl ethers if the standard is not salt-free.
-
Storage: Store at -20°C under Argon. Shelf-life: 1 week. (Tetrahydropyridines are notoriously unstable in solution).
B. Instrumental Parameters
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm). Why? Phenyl-hexyl stationary phases provide superior selectivity for the pi-pi interactions of the fluorophenyl ring compared to C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (8.1 min).
-
Detection: ESI+ MRM Mode.
-
Precursor Ion: [M+H]+ (Calculate exact mass based on MW ~195.2 + 1 = 196.2).
-
Quantifier Transition: 196.2 -> 109.0 (Fluorophenyl cation).
-
Qualifier Transition: 196.2 -> 82.0 (Tetrahydropyridine ring fragment).
-
C. The "Self-Validation" Check
Before running samples, inject the standard and check for the "Oxidation Ratio" :
-
Monitor the MRM for the Pyridine Analog (Mass ~192.2).
-
Pass Criteria: The Pyridine peak area must be < 2.0% of the Tetrahydropyridine peak area.
-
Fail Action: If > 2.0%, the standard has degraded. Do not use for quantification. Recalculate potency or discard.
Reference Standard Qualification Workflow
If a commercial CRM is unavailable (common for specific fluorinated intermediates), you must qualify an in-house standard. This diagram outlines the mandatory steps to convert a "Research Chemical" into a "Primary Reference Standard."
Diagram 2: In-House Standard Qualification
Caption: Workflow to qualify a custom-synthesized 2,6-DF-THP batch as a Primary Reference Standard. All three branches (Structure, Purity, Residuals) must complete before Potency Calculation.
Conclusion & Recommendation
For the quantification of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine :
-
First Choice: Search for an ISO 17034 Certified Reference Material . If available, this eliminates the need for in-house characterization and reduces regulatory audit risks.
-
Second Choice: If only Analytical Grade is available, perform a drying loss (LOD) or Water Content (KF) test immediately upon opening. Tetrahydropyridine salts are often hygroscopic.
-
Critical Warning: Never use a standard older than 12 months without re-verification of the Pyridine/Tetrahydropyridine ratio . The oxidation of this molecule is the primary source of quantification error (false negatives).
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). [Link]
-
Castagnoli, N. Jr., et al. "Neurotoxicity of MPTP and related compounds: Structure-activity relationships." Chemical Research in Toxicology, 10(9), 929-950. (1997). [Link](Cited for structural alert mechanism of tetrahydropyridines).
Sources
Technical Guide: IR Spectroscopy Characterization of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Executive Summary
Objective: This guide provides a definitive framework for the infrared (IR) spectroscopic characterization of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine. It focuses on distinguishing this target molecule from its critical synthetic precursors (piperidinols), saturated analogs (piperidines), and oxidative impurities (pyridines).
Significance: 4-Aryl-1,2,3,6-tetrahydropyridines are privileged scaffolds in medicinal chemistry, often serving as serotonin modulators or psychotropic intermediates. Accurate characterization is vital because the tetrahydropyridine alkene moiety is chemically labile; distinguishing it from the fully saturated piperidine or the fully aromatic pyridine is a common quality control challenge that IR spectroscopy solves more rapidly than NMR.
Structural Context & Vibrational Logic
To interpret the spectrum accurately, one must deconstruct the molecule into its vibrational pharmacophores. The target molecule combines a secondary amine, a cyclic alkene, and an electron-deficient aromatic ring.
The Vibrational Fingerprint[1][2]
-
The Tetrahydropyridine Ring: Unlike a simple alkene, the C=C bond here is endocyclic. Its dipole moment is influenced by the homoallylic nitrogen, making the C=C stretch diagnostic but often variable in intensity depending on protonation state (free base vs. salt).
-
The 2,6-Difluorophenyl Group: Fluorine is highly electronegative and heavy. This creates strong, distinct bands in the "fingerprint region" (1000–1400 cm⁻¹) due to C-F stretching, which are often the strongest peaks in the spectrum.
-
The Amine (N-H): As a secondary amine, it exhibits a single sharp stretch in the high-frequency region, distinguishing it from tertiary amine analogs (e.g., N-methylated derivatives).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common synthetic impurities/analogs.
Table 1: Diagnostic IR Band Comparison
| Functional Group | Target: Tetrahydropyridine | Alternative A: Precursor (Piperidinol) | Alternative B: Analog (Piperidine) | Alternative C: Impurity (Pyridine) |
| O-H Stretch | Absent | Strong, Broad (3200–3550 cm⁻¹) | Absent | Absent |
| C=C Stretch | Diagnostic Band (1650–1670 cm⁻¹) | Absent | Absent | Aromatic Ring Breathing (1580–1600 cm⁻¹) |
| N-H Stretch | Single Band (~3300–3400 cm⁻¹) | Single Band | Single Band | Absent (if tertiary) or Broad Salt band |
| C-F Stretch | Strong (1230–1260 cm⁻¹) | Strong | Strong | Strong |
| Aromatic C-H | Out-of-plane bend (700–900 cm⁻¹) | Similar | Similar | Distinct pyridine substitution pattern |
Key Differentiators (The "Why"):
-
Target vs. Precursor: The dehydration of the 4-piperidinol to the tetrahydropyridine is confirmed by the complete disappearance of the broad O-H band and the emergence of the C=C alkene stretch at ~1655 cm⁻¹.
-
Target vs. Piperidine: The saturated piperidine lacks the C=C stretch. If you see a spectrum with N-H and C-F bands but a "silent" region between 1600–1700 cm⁻¹, you likely have the over-reduced piperidine.
-
Target vs. Pyridine: The fully aromatic pyridine impurity shows "breathing" modes (doublets) around 1580–1600 cm⁻¹ that are sharper and more intense than the isolated alkene stretch.
Detailed Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is recommended over KBr pellets for this lipophilic amine to avoid moisture uptake (hygroscopicity of salts) and KBr-amine ion exchange artifacts.
Step-by-Step Workflow
-
Crystal Preparation: Clean the Diamond/ZnSe crystal with isopropanol. Ensure energy throughput >95% before background collection.
-
Background Scan: Collect 32 scans of ambient air. Critical: Ensure the room humidity is stable, as water vapor interferes with the N-H region.
-
Sample Deposition:
-
Solid (HCl Salt): Place ~5 mg of powder. Apply high pressure (clamp) to ensure optical contact.
-
Oil (Free Base): Apply a thin film. No pressure clamp needed.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹[1]
-
Scans: 32 or 64 (to resolve weak overtone bands).
-
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth dependence on wavelength.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical pathway for identifying the compound during synthesis.
Caption: Logical decision tree for validating the synthesis of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine via IR spectral features.
Data Interpretation Guide
A. The C-F Stretch (1200–1350 cm⁻¹)
The 2,6-difluoro substitution pattern is unique. Unlike a mono-fluoro aromatic which shows a single C-F stretch, the 2,6-difluoro motif often displays split bands due to symmetric and asymmetric stretching modes.
-
Observation: Look for two intense bands in the 1230–1260 cm⁻¹ range.
-
Validation: These bands must be the strongest in the fingerprint region. If they are weak, suspect defluorination or incorrect starting material.
B. The Tetrahydropyridine C=C (1650–1670 cm⁻¹)
This band is often weak to medium intensity because the double bond is not conjugated with a carbonyl.
-
Free Base vs. Salt: In the HCl salt, the nearby ammonium cation (
) exerts an inductive effect, potentially shifting this frequency slightly higher compared to the free base. -
Differentiation: This peak is sharp. If you see a broad band here, it may be residual solvent (water bending) or amide impurities.
C. The Amine Region (3300 cm⁻¹)
-
Free Base: A sharp, weak singlet corresponding to the N-H stretch.
-
HCl Salt: A broad, complex series of bands ("ammonium band") extending from 2400 to 3000 cm⁻¹, often obscuring the C-H stretches. Recommendation: Neutralize a small aliquot to the free base for clearer IR characterization if the salt spectrum is ambiguous.
References
-
NIST Mass Spectrometry Data Center. "1,2,3,6-Tetrahydropyridine Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link] (Accessed for parent ring vibrational modes).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Kozikowski, A. P., et al. "Synthesis and Biology of MPTP Analogs." Journal of Medicinal Chemistry. (General reference for the synthesis and characterization of 4-aryl-1,2,3,6-tetrahydropyridines).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Sources
A Comparative Guide to the Pharmacokinetics of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in Rodent Models
Introduction
The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown a wide range of pharmacological activities, with a notable emphasis on their interaction with the central nervous system.[1][3] A particularly well-known example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that has been instrumental in modeling Parkinson's disease in preclinical research due to its metabolism to the neurotoxin MPP+ by monoamine oxidase B (MAO-B).[4] The introduction of substituents, such as fluorine atoms, can significantly alter the metabolic stability, lipophilicity, and overall pharmacological profile of these molecules.[5]
This guide provides a comprehensive framework for conducting and comparing the pharmacokinetic (PK) profiles of a novel tetrahydropyridine derivative, 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine, in two commonly used rodent models: the Sprague-Dawley rat and the C57BL/6 mouse. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is a critical step in early drug development, providing essential data to inform dose selection for efficacy and safety studies.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, step-by-step protocols.
Rationale for Comparative Pharmacokinetic Studies in Rodent Models
The selection of appropriate animal models is fundamental to preclinical drug development.[6] Rats and mice are frequently employed for initial pharmacokinetic assessments due to their well-characterized physiology, cost-effectiveness, and the availability of historical data for comparison.[8]
-
Sprague-Dawley Rat: This outbred strain is a workhorse in toxicology and pharmacology. Their larger size facilitates serial blood sampling, allowing for the generation of a complete pharmacokinetic profile from a single animal.[9] This reduces inter-animal variability and the total number of animals required for a study.
-
C57BL/6 Mouse: As an inbred strain, C57BL/6 mice offer a more uniform genetic background, which can be advantageous for minimizing variability in drug metabolism and response. They are also the background strain for many transgenic models, making early pharmacokinetic data in this strain valuable for future efficacy studies in disease models.[9]
Comparing the pharmacokinetics of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in these two species will provide insights into potential species-specific differences in drug metabolism and disposition, which is crucial for extrapolating findings to other species, including humans.[6]
Potential Metabolic Pathways
The metabolism of tetrahydropyridine derivatives can be complex. Based on the structure of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine and the known metabolic pathways of similar compounds like MPTP, several biotransformations can be anticipated.[4][10] The difluorophenyl moiety is expected to influence the rate and sites of metabolism.
Caption: Overview of the experimental workflow for the pharmacokinetic study.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity. [11][12]
Sample Preparation
A protein precipitation method is often sufficient for initial pharmacokinetic studies and offers high throughput.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar but isotopically labeled compound or a stable analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
Chromatographic and Mass Spectrometric Conditions
These conditions will require optimization for the specific analyte.
| Parameter | Recommended Starting Conditions |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Transitions | Optimized for precursor and product ions of the analyte and internal standard |
The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines. [11]
Comparative Pharmacokinetic Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute bioavailability (calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100) |
Expected Comparative Results
The following table presents a hypothetical comparison of the pharmacokinetic parameters for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in rats and mice. These values are illustrative and would need to be determined experimentally.
| Parameter | Sprague-Dawley Rat | C57BL/6 Mouse |
| IV Administration (1 mg/kg) | ||
| AUC(0-inf) (ngh/mL) | 800 | 450 |
| CL (mL/min/kg) | 20.8 | 37.0 |
| Vd (L/kg) | 1.5 | 2.0 |
| t1/2 (h) | 1.2 | 0.9 |
| PO Administration (5 mg/kg) | ||
| Cmax (ng/mL) | 350 | 180 |
| Tmax (h) | 0.5 | 0.25 |
| AUC(0-inf) (ngh/mL) | 2000 | 900 |
| Bioavailability (F%) | 50% | 40% |
Discussion and Interpretation
The hypothetical data above illustrates potential differences that could be observed between the two species. Generally, mice tend to have a higher metabolic rate than rats, which could result in lower exposure (AUC), higher clearance (CL), and a shorter half-life (t1/2). [6]The volume of distribution (Vd) can also vary, reflecting differences in tissue distribution.
The absolute bioavailability (F%) provides a measure of the fraction of the oral dose that reaches systemic circulation. A value of 50% in rats and 40% in mice would suggest moderate oral absorption and/or significant first-pass metabolism in the gut wall or liver.
The presence of the difluorophenyl group may impart increased metabolic stability compared to non-fluorinated analogs, potentially leading to a longer half-life than might be expected for a typical tetrahydropyridine. [5]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the comparative pharmacokinetic characterization of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in rat and mouse models. By following these detailed protocols, researchers can generate high-quality data that is essential for making informed decisions in the drug development process. The comparative nature of this study design will provide valuable insights into interspecies differences in drug disposition, which is a critical consideration for the successful translation of preclinical findings to clinical applications.
References
- Vertex AI Search. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm.
- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
- Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
- Le, K. P., et al. (2024). Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. MDPI.
- Van der Schyf, C. J., et al. (n.d.). Metabolic Studies on Haloperidol and Its Tetrahydropyridine Analog in C57BL/6 Mice. ACS Publications.
- FDA. (n.d.). Metabolism and Pharmacokinetic Studies.
- Various Authors. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH.
- Various Authors. (2025). The Chemistry and Pharmacology of Tetrahydropyridines. ResearchGate.
- Various Authors. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PMC.
- Redda, K. K., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate.
- Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- Martin, K. A., & Avula, B. (2024). Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods. MDPI.
- Wang, Y., et al. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Frontiers.
- Narmashiri, A., et al. (2022). The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the cognitive and motor functions in rodents: A systematic review and meta-analysis. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on the cognitive and motor functions in rodents: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies [mdpi.com]
- 9. nuvisan.com [nuvisan.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
This guide provides essential safety and handling protocols for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine, a compound demanding rigorous safety measures due to its chemical structure and the known hazards of related substances. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to work safely, grounded in established safety principles and data from analogous compounds.
Core Safety Principles: A Proactive Stance
Given the potential for significant toxicity, a proactive and stringent safety culture is paramount. All handling of this compound should occur within a designated area, equipped with the appropriate engineering controls and with all personnel fully trained on the specific hazards and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[2][3] | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. Nitrile and neoprene are recommended for their chemical resistance.[2][3] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosols.[4] | Protects the eyes and face from accidental splashes of the chemical, which may cause serious eye damage.[5] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over long pants and closed-toe shoes.[2] | Prevents skin contact with the compound. Flame-resistant material is a best practice when working with potentially reactive or flammable chemicals. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If there is a risk of inhalation exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.[2][4] | Minimizes the risk of inhaling potentially toxic fumes or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Gather all necessary materials, including the compound, solvents, and reaction vessels, within the fume hood.
-
Don all required PPE as specified in the table above.
2. Handling the Compound:
-
Perform all manipulations of the compound, including weighing and transferring, within the fume hood to contain any potential vapors or dust.[7]
-
Use spark-proof tools and equipment to prevent ignition sources.[6]
-
Keep containers of the compound tightly closed when not in use.[6][7]
3. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the face shield and lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[5][7]
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[5] Rinse the affected area with copious amounts of water for at least 15 minutes.[5][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. Dike and contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5][7] Collect the absorbed material into a sealed container for proper disposal.[6] Ventilate the area. |
Disposal Plan: Responsible Waste Management
All waste generated from handling 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the compound should be placed in a designated, sealed hazardous waste container.[8][9]
-
Chemical Waste: Unused compound and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]
Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for ensuring appropriate PPE and safe handling procedures are followed.
Caption: PPE Selection and Safe Handling Workflow.
This comprehensive guide is intended to foster a culture of safety and responsibility when working with 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine. By adhering to these protocols, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. PubMed. Available at: [Link]
-
Safety Data Sheet. Available at: [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available at: [Link]
-
Dräger Gas Detectors & PPE for Pyridine | C5H5N | 110-86-1. Dräger. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
-
Flame Resistant PPE | Department of Chemistry and Biochemistry. The Ohio State University. Available at: [Link]
-
Safe handling of hazardous drugs. Available at: [Link]
-
SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
-
Safety Data Sheet. SynZeal. Available at: [Link]
-
525 SOP. Mass.gov. Available at: [Link]
-
Toxicology of perfluorinated compounds. Archives of Toxicology. Available at: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]
-
PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY. PMC. Available at: [Link]
-
Toxicology of Some Fluoro-Organic Compounds. DTIC. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
-
Safe Handling of Hazardous Drugs. Duke University. Available at: [Link]
-
Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in. Protocols.io. Available at: [Link]
-
PHILADELPHIA POLICE DEPARTMENT DIRECTIVE 4.2. Available at: [Link]
Sources
- 1. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. cdms.telusagcg.com [cdms.telusagcg.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. mtpinnacle.com [mtpinnacle.com]
- 9. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

